molecular formula C10H10N2O6 B2772553 {2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid CAS No. 736972-55-7

{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid

Cat. No.: B2772553
CAS No.: 736972-55-7
M. Wt: 254.198
InChI Key: IKFKBLRDDATRBB-UHFFFAOYSA-N
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Description

{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid is an organic compound that features a nitrophenyl group, an amino group, and an oxoethoxy group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid typically involves the nitration of phenylacetic acid followed by subsequent reactions to introduce the amino and oxoethoxy groups. One common method involves the reaction of 2-nitroaniline with ethyl oxalyl chloride in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of aniline or hydroxylamine derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Chemistry

{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid is used as a reagent in organic synthesis, particularly in the formation of heterocycles and as a protecting group for primary alcohols .

Biology

Medicine

Research is ongoing to explore the compound’s potential as a precursor for pharmaceuticals with various therapeutic properties.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid is unique due to the presence of both nitro and amino groups on the phenyl ring, along with an oxoethoxy group, which provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

2-[2-(2-nitroanilino)-2-oxoethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c13-9(5-18-6-10(14)15)11-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFKBLRDDATRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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